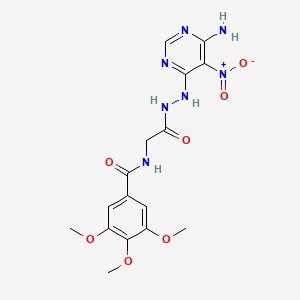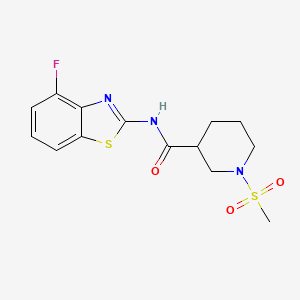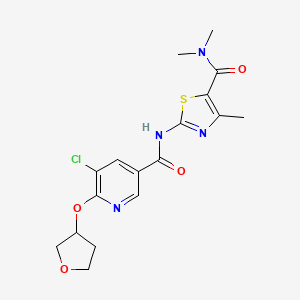
4-Méthoxy-2-(méthylthio)-pyrimidine-5-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an ethyl ester group, a methoxy group, and a methylthio group attached to the pyrimidine ring.
Applications De Recherche Scientifique
Ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 4-methoxy-2-(methylthio)pyrimidine and ethyl chloroformate in the presence of a base like triethylamine can yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency. Solvent recovery and recycling are also important considerations to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Mécanisme D'action
The mechanism of action of Ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate: Characterized by the presence of an ethyl ester, methoxy, and methylthio groups.
Ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.
Methyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
Ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester group can influence its solubility and reactivity compared to similar compounds with different ester groups.
Propriétés
IUPAC Name |
ethyl 4-methoxy-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-4-14-8(12)6-5-10-9(15-3)11-7(6)13-2/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWWMJPISKFNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

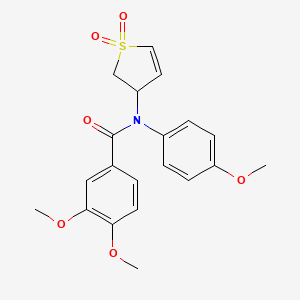
![5-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2539600.png)
![1-(4-Phenoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2539603.png)
![4-((2-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2539604.png)
![N-(3,4-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2539605.png)
![3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2539606.png)
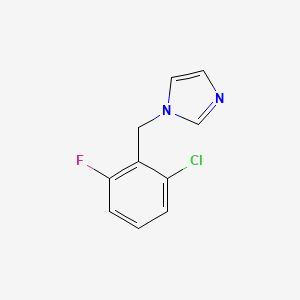
![3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one](/img/structure/B2539610.png)
![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester](/img/structure/B2539611.png)
